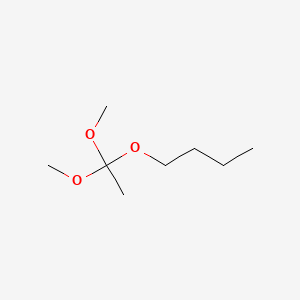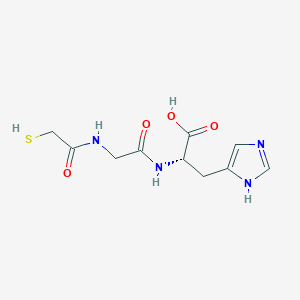![molecular formula C12H12N2 B12931119 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the condensation of a pyridine derivative with an isoquinoline precursor can be catalyzed by Lewis acids or bases to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation steps, ensuring the efficient formation of the tetrahydropyrido structure .
化学反応の分析
Types of Reactions: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
類似化合物との比較
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Quinoline
- Isoquinoline
Comparison: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like quinoline and isoquinoline, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
3,4,6,7-tetrahydropyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h5-8H,1-4H2 |
InChIキー |
RNXHEQAXVNAWIY-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=CC3=C(CCN=C3)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


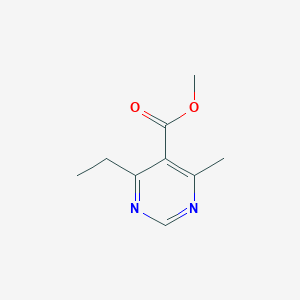
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
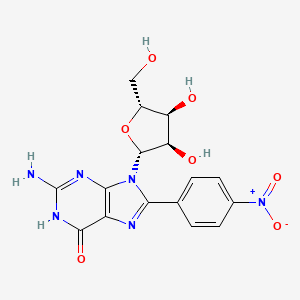
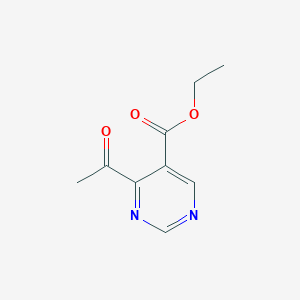
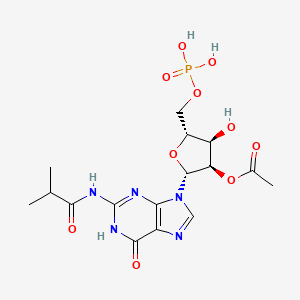
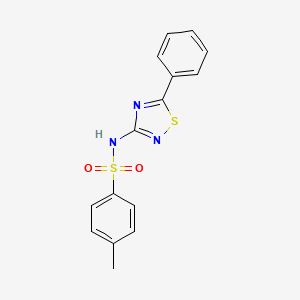
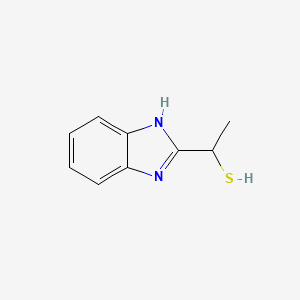
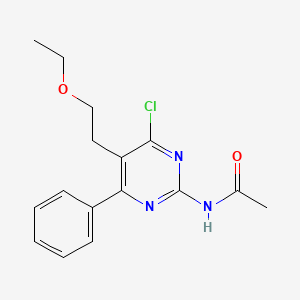

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)

![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
